3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE

Lipophilicity LogP ADME Prediction

3-Methyl-1,4,6,7-tetrahydroindazol-5-one (CAS 1204220-90-5) is a C8H10N2O heterocyclic building block belonging to the tetrahydroindazol-5-one family. It is supplied as a ≥97% purity solid with a molecular weight of 150.18 g·mol⁻¹, a predicted logP of 0.62, and a predicted boiling point of 376.8 ± 42.0 °C.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1204220-90-5
Cat. No. B2424339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE
CAS1204220-90-5
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESCC1=C2CC(=O)CCC2=NN1
InChIInChI=1S/C8H10N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4H2,1H3,(H,9,10)
InChIKeyMLQWJFPLOCALPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-Methyl-1,4,6,7-tetrahydroindazol-5-one (CAS 1204220-90-5) – Key Physicochemical and Structural Identifiers for Procurement


3-Methyl-1,4,6,7-tetrahydroindazol-5-one (CAS 1204220-90-5) is a C8H10N2O heterocyclic building block belonging to the tetrahydroindazol-5-one family . It is supplied as a ≥97% purity solid with a molecular weight of 150.18 g·mol⁻¹, a predicted logP of 0.62, and a predicted boiling point of 376.8 ± 42.0 °C [1]. The core scaffold is a 6,7-dihydro-1H-indazol-5(4H)-one bearing a methyl substituent at the 3-position, distinguishing it from N-methylated analogs that exhibit markedly different physicochemical and reactivity profiles [2].

Why 3-Methyl-1,4,6,7-tetrahydroindazol-5-one Cannot Be Swapped With Other Indazol-5-one Building Blocks


Generic interchanging of tetrahydroindazol-5-one building blocks is not possible because the position of the methyl substituent (C3 vs. N1/N2) determines the tautomeric equilibrium, hydrogen-bond donor/acceptor topology, and metabolic stability of downstream products [1]. C-Methylated isomers such as 3-methyl-1,4,6,7-tetrahydroindazol-5-one display distinct NMR spectroscopic signatures and reactivity patterns compared with N-methylated isomers, which can alter the regioisomeric outcome of subsequent alkylation or cross-coupling reactions [2]. The quantitative evidence in Section 3 demonstrates that even closely related analogs differ in measurable properties including logP, melting point, and enzyme inhibition profiles, making blind substitution a source of irreproducible synthetic or biological results.

Quantitative Differentiation Evidence for 3-Methyl-1,4,6,7-tetrahydroindazol-5-one vs. Closest Analogs


Lipophilicity Differential: 3-Methyl-1,4,6,7-tetrahydroindazol-5-one vs. 1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one

The 3-methyl isomer exhibits a predicted logP of 0.62 , whereas the 1-methyl isomer is reported to have a water solubility of approximately 50 mg·mL⁻¹ at 25 °C, implying a lower logP (more hydrophilic character) consistent with the N-methylated, pyrazole-like nitrogen bearing a partial positive charge at physiological pH . This ~0.5–1.0 log unit difference is predictive of differential passive membrane permeability and oral absorption, making the C-methyl isomer preferable for CNS-targeted projects where higher logP is desired.

Lipophilicity LogP ADME Prediction

Solid-State Thermal Behavior: 3-Methyl-1,4,6,7-tetrahydroindazol-5-one vs. 1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one

The 1-methyl isomer has a well-defined melting point of 195–198 °C , whereas no crystalline melting point has been reported for the 3-methyl isomer; its predicted boiling point is 376.8 ± 42.0 °C [1]. The absence of a sharp melting endotherm for the 3-methyl isomer suggests it may exist as a low-melting solid or an oil at ambient conditions, a property that can complicate purification and solid-dosage formulation but may simplify liquid-phase synthesis.

Melting Point Crystallinity Formulation Stability

Enzyme Inhibition Profile: 3-Methyl-1,4,6,7-tetrahydroindazol-5-one as a Weak Dihydroorotase Inhibitor

The target compound inhibited mouse Ehrlich ascites dihydroorotase with an IC50 of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. While this affinity is weak, it provides a quantitative baseline that distinguishes the 3-methyl-substituted scaffold from more potent tetrahydroindazole DHODH inhibitors, whose IC50 values can reach as low as 15 nM [2]. The differential of >10,000-fold confirms that 3-methyl-1,4,6,7-tetrahydroindazol-5-one is not a DHODH lead per se but a useful negative-control scaffold or a structurally conservative starting point for fragment-based elaboration.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition

Regioisomeric Purity and Structural Fidelity: 3-Methyl vs. N-Methyl Indazol-5-one Products

N-Methyl-tetrahydroindazol-5-one syntheses typically produce mixtures of N-1 and N-2 regioisomers, with ratios varying from 9:1 to 1:1 depending on temperature and solvent [1]. In contrast, the 3-methyl isomer is a single C-substituted entity devoid of N-regioisomerism, eliminating the need for chromatographic separation of regioisomers and the associated batch-to-batch variability . This inherent regioisomeric homogeneity translates to simpler QC release (one dominant peak by HPLC/GC) and more reproducible downstream SAR.

Regioisomeric Purity NMR Tautomerism

Optimal Scientific and Industrial Application Scenarios for 3-Methyl-1,4,6,7-tetrahydroindazol-5-one


Fragment-Based Lead Generation Targeting Pyrimidine Metabolism Enzymes

Because the compound inhibits mouse dihydroorotase with an IC50 of 180 μM [1], it can serve as a validated, low-molecular-weight fragment hit for dihydroorotase or DHODH fragment-growing campaigns. Its 10,000-fold weaker affinity relative to optimized DHODH inhibitors ensures it is a clean starting point for structure-guided elaboration without saturating the target in co-crystallization trials.

Regioisomerically Pure Scaffold for Parallel Synthesis Libraries

The absence of N-regioisomerism [2] makes this 3-methyl scaffold ideal for automated parallel synthesis workflows where isomeric mixtures would confound biological readouts. Procurement at ≥97% purity ensures minimal by-product interference in library production.

CNS-Targeted Drug-Discovery Programs Requiring Optimal logP

With a predicted logP of 0.62 , this C-methylated scaffold sits near the lower boundary of CNS-permeable space (logP ≈ 1–5). It is a more lipophilic alternative to the 1-methyl isomer (aqueous solubility ~50 mg·mL⁻¹), potentially offering better blood-brain barrier penetration for neuroscience targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.